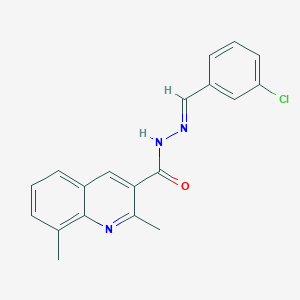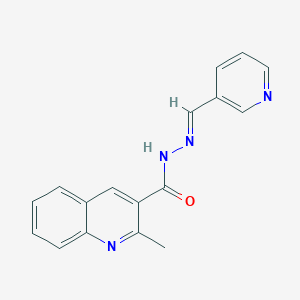![molecular formula C26H27N3O3 B306792 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide](/img/structure/B306792.png)
2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide, also known as BON, is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. BON is a hydrazide derivative of 2-oxoacid and naphthalene, and its unique chemical structure makes it a promising candidate for various applications in the field of drug discovery.
Mécanisme D'action
2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide exerts its pharmacological effects by binding to specific targets in the body. The exact mechanism of action of this compound is not yet fully understood, but it is believed to act by inhibiting enzymes and receptors involved in various physiological processes. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to bind to the GABA-A receptor, a receptor involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. In vitro studies have shown that this compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine. This compound has also been found to have antioxidant activity by scavenging free radicals and reducing oxidative stress. In vivo studies have shown that this compound has anxiolytic and antidepressant effects by modulating the levels of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide in lab experiments is its unique chemical structure, which makes it a promising lead compound for drug development. This compound has also been found to have low toxicity and good pharmacokinetic properties, making it a safe and effective compound for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are various future directions for the research and development of 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide. One of the future directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another future direction is the identification of the specific targets and mechanisms of action of this compound, which can lead to the development of more effective drugs. Additionally, further research is needed to explore the potential therapeutic applications of this compound in various diseases and conditions.
Méthodes De Synthèse
The synthesis of 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide involves the condensation reaction between 2-(benzyloxy)-1-naphthaldehyde and 2-(1-azepanyl)-2-oxoacetic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst and under specific reaction conditions to obtain the desired product. The purity of the synthesized this compound can be confirmed by using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide has shown potential in various scientific research applications, including drug discovery, cancer research, and neuroscience. In drug discovery, this compound has been found to exhibit inhibitory activity against various enzymes and receptors, making it a promising lead compound for the development of new drugs. In cancer research, this compound has been shown to have anticancer activity by inducing apoptosis in cancer cells. In neuroscience, this compound has been found to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters in the brain.
Propriétés
Formule moléculaire |
C26H27N3O3 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
2-(azepan-1-yl)-2-oxo-N-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H27N3O3/c30-25(26(31)29-16-8-1-2-9-17-29)28-27-18-23-22-13-7-6-12-21(22)14-15-24(23)32-19-20-10-4-3-5-11-20/h3-7,10-15,18H,1-2,8-9,16-17,19H2,(H,28,30)/b27-18+ |
Clé InChI |
LEFRHADAKJWKFJ-OVVQPSECSA-N |
SMILES isomérique |
C1CCCN(CC1)C(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4 |
SMILES |
C1CCCN(CC1)C(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4 |
SMILES canonique |
C1CCCN(CC1)C(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
![2-hydroxy-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B306710.png)
![2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B306711.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)
![Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate](/img/structure/B306716.png)

![2,8-dimethyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306719.png)
![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)

![2,8-dimethyl-N'-[(E)-(2-methylindol-3-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306723.png)
![N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide](/img/structure/B306727.png)
![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306729.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306731.png)
